3-(3-Ethylphenyl)azetidine, trifluoroacetic acid
Description
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid (TFA) is a heterocyclic amine salt where the azetidine ring (a four-membered saturated nitrogen-containing ring) is substituted at the 3-position with a 3-ethylphenyl group, paired with trifluoroacetic acid as a counterion. This compound is typically synthesized via acid-catalyzed reactions or deprotection steps involving TFA, a strong organic acid widely used in peptide synthesis and heterocycle functionalization .
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3-(3-ethylphenyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15N.C2HF3O2/c1-2-9-4-3-5-10(6-9)11-7-12-8-11;3-2(4,5)1(6)7/h3-6,11-12H,2,7-8H2,1H3;(H,6,7) |
InChI Key |
RYHXYYOQNYWWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)azetidine, trifluoroacetic acid typically involves the reaction of 3-ethylphenylamine with azetidinone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the azetidine ring. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The azetidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Likely $ \text{C}{11}\text{H}{13}\text{N} \cdot \text{C}2\text{HF}3\text{O}_2 $ (exact formula depends on stoichiometry).
- Role of TFA: Acts as a proton donor to facilitate azetidine ring formation or deprotection of Boc (tert-butoxycarbonyl) groups .
- Applications : Intermediate in pharmaceutical synthesis, particularly for neuroprotective agents and enzyme inhibitors .
Comparison with Structural Analogs
Spectroscopic Distinctions
- 13C NMR Data :
- 3-(3-Ethylphenyl)azetidine, TFA : Characteristic aliphatic quaternary carbon (C-3) at δ ~40.1 ppm and aryl carbons (δ 122–155 ppm) .
- 3-(4-Trifluoromethylphenyl)-3-azetidinyl Acetic Acid Methyl Ester : Shows distinct CF3 carbon (δ ~117.8 ppm) and acetate methylene (δ 45.1 ppm) .
- Spiro[azetidine-indole] Analogs : Unique spiro carbon signals (δ 40–55 ppm) due to fused ring systems .
Functional Group Impact on Bioactivity
- Ethylphenyl Group : Enhances hydrophobic interactions in enzyme binding pockets, critical for neuroprotective activity .
- Fluorine Substituents : Improve metabolic stability and membrane permeability, as seen in 3-(2-fluorophenyl)azetidine, TFA .
- Acetic Acid Side Chains : Increase water solubility and enable conjugation with bioactive molecules (e.g., in 2-(3-ethylazetidin-1-yl)acetic acid, TFA) .
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